molecular formula C4H3ClN2O2S B13120385 5-Chloropyrimidine-2-sulfinic acid

5-Chloropyrimidine-2-sulfinic acid

Cat. No.: B13120385
M. Wt: 178.60 g/mol
InChI Key: OKYXAMUYFZLGIA-UHFFFAOYSA-N
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Description

5-Chloropyrimidine-2-sulfinic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 5-position and a sulfinic acid group at the 2-position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-2-sulfinic acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of the sulfinic acid group. One common method includes the reaction of 2-chloro-5-bromopyrimidine with sulfinic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium chloride (PdCl2) and a base like sodium carbonate (Na2CO3) in an aqueous medium at elevated temperatures .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrimidine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloropyrimidine-2-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloropyrimidine-2-sulfinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom at the 5-position can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a sulfinic acid group on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H3ClN2O2S

Molecular Weight

178.60 g/mol

IUPAC Name

5-chloropyrimidine-2-sulfinic acid

InChI

InChI=1S/C4H3ClN2O2S/c5-3-1-6-4(7-2-3)10(8)9/h1-2H,(H,8,9)

InChI Key

OKYXAMUYFZLGIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)S(=O)O)Cl

Origin of Product

United States

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